N-XantPhos Pd G4

Catalog No.
S12507488
CAS No.
1878105-23-7
M.F
C50H43N2O4P2PdS-
M. Wt
936.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-XantPhos Pd G4

CAS Number

1878105-23-7

Product Name

N-XantPhos Pd G4

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Molecular Formula

C50H43N2O4P2PdS-

Molecular Weight

936.3 g/mol

InChI

InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

OQQRQVVPJXWDCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd]

N-XantPhos Palladium G4 is a specialized nitrogen-containing variant of the XantPhos ligand, designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. With a molecular formula of C50H42N2O4P2PdS and a molecular weight of 935.31 g/mol, this compound is particularly noted for its ability to facilitate the formation of carbon-carbon bonds in organic synthesis. The presence of a nitrogen atom in its structure introduces unique electronic properties that optimize reaction rates and improve product yields compared to traditional ligands .

Involving diphenylphosphine derivatives and xanthene.
  • Coordination with Palladium: The ligand is then coordinated with palladium(II) salts, often using methanesulfonate as a counterion to form the final precatalyst .
  • This method ensures high purity and stability, making it suitable for various catalytic applications.

    N-XantPhos Palladium G4 is widely used in:

    • Organic Synthesis: Its primary application lies in facilitating cross-coupling reactions to synthesize complex organic molecules.
    • Pharmaceutical Development: It plays a vital role in creating bioactive compounds necessary for drug formulation.
    • Material Science: The compound is also utilized in developing advanced materials due to its ability to form stable complexes with various substrates .

    Interaction studies involving N-XantPhos Palladium G4 focus on its performance in catalytic reactions rather than direct biological interactions. Research indicates that its unique nitrogen atom enhances electronic interactions with substrates, leading to improved catalytic efficiency. Comparative studies with other palladium complexes have shown that N-XantPhos Palladium G4 outperforms many traditional ligands in terms of reaction rates and yields .

    Several compounds are similar to N-XantPhos Palladium G4, each offering unique properties for specific applications. Here are some notable comparisons:

    Compound NameStructure TypeKey Features
    XantPhos Palladium G4Phosphine-based ligandLacks nitrogen; excellent for cross-coupling
    Buchwald-Hartwig CatalystAmine-modified palladium complexFocused on amination reactions
    Diphenylphosphinoethane (DPPE)Bidentate phosphine ligandCommonly used but less efficient than N-XantPhos
    P-(Diphenylphosphino)phenyl (DPPF)Bidentate phosphine ligandEffective but offers lower yields than N-XantPhos

    N-XantPhos Palladium G4 distinguishes itself through its nitrogen inclusion, which enhances electronic effects and improves catalytic performance across various reactions .

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    3

    Exact Mass

    935.14536 g/mol

    Monoisotopic Mass

    935.14536 g/mol

    Heavy Atom Count

    60

    Dates

    Modify: 2024-08-09

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